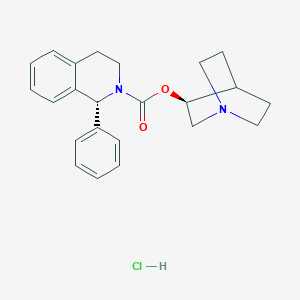

(1R,3S-)Solifenacin Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUBKMSXTZQZEB-HLUKFBSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Stereoisomers of Solifenacin: Pharmacology and Analytical Separation

Executive Summary

Solifenacin is a potent and selective muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB). Its therapeutic efficacy is critically dependent on its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (1S,3R), (1R,3S), (1R,3R), and (1S,3S). Extensive pharmacological data reveals that the desired therapeutic activity resides almost exclusively in the (1S,3R)-isomer, which is considered the eutomer. The remaining three isomers, particularly its enantiomer (1R,3S), are significantly less active and are treated as impurities in the final drug product. This guide provides an in-depth examination of the pharmacological distinctions between these isomers, the critical importance of stereochemical purity, and a detailed, field-proven analytical method for their separation and quantification, ensuring drug quality and therapeutic consistency.

The Principle of Chirality in Solifenacin's Mechanism of Action

Solifenacin functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a particular affinity for the M3 subtype.[1][2] These receptors are pivotal in mediating the contraction of the detrusor smooth muscle in the bladder wall.[1] By blocking the M3 receptor, solifenacin leads to muscle relaxation, thereby increasing bladder capacity and alleviating the symptoms of urgency, frequency, and urge incontinence associated with OAB.[2]

The interaction between a drug and its biological target, such as a receptor, is a highly specific, three-dimensional process. The precise spatial arrangement of atoms in a chiral molecule dictates its ability to bind effectively to the asymmetric binding pocket of a receptor. For solifenacin, only the (1S,3R) configuration achieves the optimal orientation for high-affinity binding to the M3 receptor. The other isomers, due to their different spatial arrangements, fit poorly into the receptor's binding site, resulting in dramatically reduced antagonistic activity. This principle is the fundamental reason why solifenacin is developed and marketed as a single, pure stereoisomer.[3]

Pharmacological Profile of (1S,3R)-Solifenacin (The Eutomer)

The therapeutic agent, (1S,3R)-Solifenacin, demonstrates a distinct and advantageous binding profile across the five human muscarinic receptor subtypes. It exhibits the highest affinity for the M3 receptor, which is the primary target for OAB therapy. Its affinity for M1 and M5 receptors is also notable, while it binds with significantly lower affinity to the M2 receptor.[4][5] This selectivity is clinically relevant; the M2 receptor is the most abundant subtype in the heart, and lower affinity may reduce the potential for cardiac side effects.[1]

The Inactive Stereoisomers: Distomer and Diastereomers

The remaining stereoisomers are the enantiomer, (1R,3S)-Solifenacin, and the two diastereomers, (1R,3R)-Solifenacin and (1S,3S)-Solifenacin. These are collectively considered process-related impurities in the synthesis of the final active pharmaceutical ingredient (API).[6][7] While specific binding affinity data for each individual inactive isomer is not extensively published, the established practice of developing solifenacin as a single isomer underscores the negligible contribution and significantly lower potency of these other forms.[3] Their presence in the final drug product is strictly controlled by pharmacopeial standards to ensure therapeutic efficacy and safety.

Comparative Muscarinic Receptor Binding Profile

The following table summarizes the binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant, Ki) of the active (1S,3R)-Solifenacin isomer for the five human muscarinic receptor subtypes. A higher pKi value indicates stronger binding affinity.

| Receptor Subtype | pKi of (1S,3R)-Solifenacin[4] | Primary Location & Function |

| M1 | 7.6 | Central Nervous System, Salivary Glands |

| M2 | 6.9 | Heart, Smooth Muscle |

| M3 | 8.0 | Bladder (Detrusor Muscle) , Salivary Glands |

| M4 | 7.95 (Calculated from Ki)[5] | Central Nervous System |

| M5 | 7.51 (Calculated from Ki)[5] | Central Nervous System (Substantia Nigra) |

Note: Ki values of 110 nM (M4) and 31 nM (M5) from Ikeda et al. (2002) were converted to pKi for consistency.

This data quantitatively demonstrates the high affinity of (1S,3R)-Solifenacin for the M3 receptor, the therapeutic target, relative to the M2 receptor, which is often associated with cardiac effects.

Stereoisomeric Relationships and Nomenclature

To understand the analytical challenges, it is crucial to visualize the relationship between the four isomers. The (1S,3R) and (1R,3S) isomers are enantiomers—non-superimposable mirror images. The (1R,3R) and (1S,3S) isomers are also an enantiomeric pair. All other relationships are diastereomeric (stereoisomers that are not mirror images).

Analytical Workflow: Chiral HPLC for Stereoisomeric Purity

Ensuring the stereoisomeric purity of solifenacin is a critical quality control step. Because enantiomers have identical physical properties (e.g., boiling point, solubility) in a non-chiral environment, specialized analytical techniques are required for their separation. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this application.[8][9]

The underlying principle of chiral chromatography is the formation of transient, diastereomeric complexes between the solutes (solifenacin isomers) and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies of formation and stability, causing each isomer to travel through the column at a different rate, thus enabling their separation.

Detailed Experimental Protocol: USP-Conformant Chiral HPLC Method

This protocol is based on established and validated methods for the separation of all four solifenacin stereoisomers, consistent with pharmacopeial standards.[3]

Objective: To separate and quantify (1S,3R)-Solifenacin from its enantiomeric and diastereomeric impurities.

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

-

Column: Chiral Stationary Phase, e.g., Lux 5 µm Amylose-1 (250 x 4.6 mm) or Chiralpak AD-H.[3][8] These polysaccharide-based CSPs are highly effective for this separation.

-

Mobile Phase: n-Hexane, Ethanol, and Diethylamine. A typical ratio is 975:25:2 (v/v/v).[8]

-

Scientist's Note: This is a normal-phase separation. The non-polar n-hexane is the weak solvent, while ethanol acts as the polar modifier to elute the compounds. The small amount of diethylamine is a basic modifier crucial for improving peak shape and preventing tailing by deactivating acidic sites on the silica support.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C - 45°C. Temperature can be optimized to improve resolution.

-

Detection: UV at 220 nm.[8]

-

Injection Volume: 10 µL.

Procedure:

-

Mobile Phase Preparation: Precisely mix the solvents in the specified ratio. Filter through a 0.45 µm filter and degas thoroughly before use.

-

Standard Solution Preparation: Prepare a stock solution of a reference standard containing all four isomers (or a mixture of the active isomer and known impurities). Dilute with the mobile phase to an appropriate concentration.

-

Sample Preparation: Accurately weigh and dissolve the solifenacin hydrochloride API or powdered tablets in the mobile phase to achieve a known concentration.

-

System Suitability Test (SST):

-

Inject the standard solution.

-

The method is deemed suitable for use if the resolution between all adjacent peaks is greater than 2.0.[8][9]

-

Self-Validation Principle: The SST ensures that the chromatographic system (column, mobile phase, instrument) is performing adequately on the day of analysis to achieve the required separation. Failure to meet SST criteria invalidates the subsequent sample analysis.

-

-

Analysis: Inject the sample solutions in duplicate.

-

Data Processing: Identify the peaks based on their retention times relative to the standard. Integrate the area of all peaks. Calculate the percentage of each impurity relative to the total area of all four isomer peaks.

Visualized Workflow for Chiral HPLC Analysis

The following diagram outlines the logical flow of the analytical process.

Implications for Synthesis and Quality Control

The stereospecificity of solifenacin's activity necessitates highly controlled synthetic strategies. Methods often involve either using a chiral starting material (e.g., optically pure (R)-quinuclidin-3-ol) or performing a diastereomeric resolution at a late stage of the synthesis.[10][11] In the latter approach, a mixture of diastereomers is created, and the desired isomer is selectively crystallized as a salt (e.g., succinate), leaving the unwanted diastereomer in the mother liquor.[10]

Regardless of the synthetic route, the analytical methodology described above is paramount. It serves as the ultimate gatekeeper for quality control, ensuring that each batch of solifenacin hydrochloride meets the stringent purity requirements set by regulatory agencies, thereby guaranteeing that patients receive a product with consistent and predictable therapeutic effects.

Conclusion

The case of solifenacin is a definitive example of the critical role of stereochemistry in modern pharmacology. The therapeutic benefit for overactive bladder resides exclusively in the (1S,3R)-isomer. Its enantiomer and diastereomers are inactive and are controlled as impurities. This high degree of stereoselectivity places a significant burden on both synthetic chemistry to produce the correct isomer and on analytical chemistry to verify its purity. The robust, validated chiral HPLC methods now available provide the necessary tools for researchers and drug development professionals to ensure the quality, safety, and efficacy of this important therapeutic agent.

References

-

Chinnakadoori, S., Vadagam, N., et al. (2024). Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate). Chirality, 36(2).

-

Vadagam, N., et al. (2023). Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate). ResearchGate.

-

Nakasone, L., Aqeel, Z., & Tackett, B. (n.d.). Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column. Phenomenex.

-

Katsuki, H., et al. (2011). Synthesis of solifenacin monosuccinate. Google Patents, EP2305676A1.

-

Wadie, M., et al. (2021). Eco-friendly chiral HPLC method for determination of alfuzosin enantiomers and solifenacin in their newly pharmaceutical combination: Method optimization via central composite design. Microchemical Journal, 165.

-

Phenomenex, Inc. (2021). Separation of Solifenacin Succinate Stereoisomers per USP Monograph Using Chiral Separation. LCGC International.

-

Naddaka, V., et al. (2014). Process for the preparation of solifenacin succinate. Google Patents, US8772491B2.

-

Ukai, M., et al. (2005). Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice. British Journal of Pharmacology, 145(3), 335-342.

-

Wang, X., et al. (2023). Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. Molecules, 28(19), 6825.

-

Ohtake, A., et al. (2007). M(3) Receptor Antagonism by the Novel Antimuscarinic Agent Solifenacin in the Urinary Bladder and Salivary Gland. Journal of Pharmacology and Experimental Therapeutics, 320(2), 722-728.

-

Morales-Olivas, F.J., & Estañ, L. (2010). Solifenacin pharmacology. Archivos Españoles de Urología, 63(1), 32-40.

-

Ikeda, K., et al. (2002). Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(5), 387-396.

-

Dolitzky, B., et al. (2009). Processes for solifenacin preparation. Google Patents, WO2009011844A1.

-

PrecisionFDA. (1R,3'S)-SOLIFENACIN. precisionFDA.

-

National Center for Biotechnology Information. (n.d.). Solifenacin. PubChem Compound Database.

-

FDA. (2020). OFFICE OF CLINICAL PHARMACOLOGY REVIEW NDA Number 209529. FDA.gov.

-

Kuipers, W., & Mulder-Wildemors, M. (2008). Solifenacin pharmacology. Expert Opinion on Drug Metabolism & Toxicology, 4(10), 1335-1350.

-

GSRS. (n.d.). SOLIFENACIN, (1R,3'R)-. gsrs.ncats.nih.gov.

Sources

- 1. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. phenomenex.com [phenomenex.com]

- 4. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2009011844A1 - Processes for solifenacin preparation - Google Patents [patents.google.com]

- 7. GSRS [gsrs-dev-public.ncats.io]

- 8. Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP2305676A1 - Synthesis of solifenacin monosuccinate - Google Patents [patents.google.com]

- 11. US8772491B2 - Process for the preparation of solifenacin succinate - Google Patents [patents.google.com]

Technical Analysis: (1R,3S)-Solifenacin Hydrochloride M3 Receptor Binding Affinity

An in-depth technical guide on the M3 receptor binding affinity of (1R,3S)-Solifenacin Hydrochloride, focusing on stereochemical influence, experimental methodology, and signaling inhibition.

Executive Summary

This technical guide analyzes the pharmacological profile of (1R,3S)-Solifenacin Hydrochloride , the enantiomer (distomer) of the clinically established antimuscarinic agent Solifenacin Succinate (Vesicare®). While the active pharmaceutical ingredient (API) exists as the (1S,3'R) stereoisomer, the characterization of the (1R,3S) isomer is critical for drug development, impurity profiling, and understanding the stereostructural requirements for the Muscarinic Acetylcholine Receptor M3 (M3R) .

This document details the molecular mechanism of action, comparative binding kinetics, and a validated radioligand binding assay protocol to quantify the affinity constant (

Chemical Identity & Stereochemistry

Solifenacin possesses two chiral centers: one at the C1 position of the tetrahydroisoquinoline ring and one at the C3 position of the quinuclidine ring. This results in four possible stereoisomers.

-

Eutomer (Active Drug): (1S,3'R)-Solifenacin.[1][2][3][4] Exhibits high affinity for M3 receptors (

). -

Target Compound: (1R,3S)-Solifenacin . This is the direct enantiomer (mirror image) of the active drug.

-

Pharmacological Relevance: In GPCR antagonists, the distomer typically exhibits significantly reduced binding affinity (often 100- to 1000-fold lower) due to steric mismatch within the orthosteric binding pocket.

Structural Visualization

The following diagram illustrates the stereochemical relationship and the target receptor interaction.

[4]

M3 Receptor Pharmacology

Mechanism of Action

(1R,3S)-Solifenacin functions as a competitive antagonist at the M3 receptor.[3][5][6][7][8] The M3 subtype is a G protein-coupled receptor (GPCR) primarily coupled to the

Signaling Pathway Inhibition

Under physiological conditions, Acetylcholine (ACh) binds to M3, triggering a cascade that results in smooth muscle contraction (e.g., detrusor muscle). Solifenacin blocks this pathway.[5][7] The (1R,3S) isomer's ability to inhibit this pathway is limited by its lower occupancy of the receptor at therapeutic concentrations.

Comparative Binding Affinity Data

The following table synthesizes the binding affinity (

| Compound | Stereochemistry | M3 Receptor | M3 Selectivity (vs M2) | Activity Status |

| Solifenacin (Vesicare) | (1S, 3'R) | ~12.0 | High (14-fold) | Eutomer (Active) |

| (1R,3S)-Solifenacin | (1R, 3'S) | > 1,000* | Low / Negligible | Distomer (Enantiomer) |

| Tolterodine | (R) | ~3.0 | Non-selective | Active Comparator |

| Oxybutynin | (R/S) | ~2.0 | Non-selective | Active Comparator |

*Note: Exact Ki for the (1R,3S) distomer is rarely quantified in clinical literature but is estimated based on standard stereoselective ratios for quinuclidine derivatives [1][2].

Experimental Protocol: Radioligand Binding Assay

To empirically determine the

Materials & Reagents[1][3][4][5][6][8][9][10][11]

-

Receptor Source: Membranes from CHO-K1 cells stably expressing human recombinant M3 receptors (hM3).

-

Radioligand:

-N-Methylscopolamine ( -

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 1 mM EDTA, pH 7.4. -

Non-specific Binding (NSB) Determinant: Atropine (1

).

Step-by-Step Methodology

-

Membrane Preparation:

-

Thaw hM3-CHO membrane aliquots on ice.[9]

-

Homogenize in Assay Buffer using a Polytron (5 sec bursts) to ensure uniform suspension.

-

Dilute to a final protein concentration of 5-10

/well.

-

-

Incubation Setup (96-well plate):

-

Total Binding (TB): Add 150

membrane + 50 -

Non-Specific Binding (NSB): Add 150

membrane + 50 -

Test Compound ((1R,3S)-Solifenacin): Add 150

membrane + 50

-

-

Equilibrium:

-

Incubate plates at 25°C for 60 minutes . (Equilibrium is critical for accurate

determination).

-

-

Termination & Filtration:

-

Harvest using a cell harvester (e.g., Brandel or PerkinElmer) onto GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific filter binding.

-

Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

-

Quantification:

-

Dry filters and add liquid scintillation cocktail.

-

Count radioactivity (CPM) using a Liquid Scintillation Counter (LSC).

-

Data Analysis & Validation[6][11][12]

-

Specific Binding:

. -

IC50 Determination: Fit data to a one-site competition model:

-

Ki Calculation (Cheng-Prusoff Equation):

-

Where

is the radioligand concentration and

-

References

-

Ikeda, K., et al. (2002).[2][4] M(3) Receptor Antagonism by the Novel Antimuscarinic Agent Solifenacin in the Urinary Bladder and Salivary Gland. Naunyn-Schmiedeberg's Archives of Pharmacology.[6]

-

Kobayashi, S., et al. (2004).[2] Pharmacological Characterization of a New Antimuscarinic Agent, Solifenacin Succinate, in Comparison with Other Antimuscarinic Agents. Biological and Pharmaceutical Bulletin.

-

Gifford Bioscience. (n.d.).[4] Radioligand Binding Assay Protocol.

-

BenchChem. (2025). Determining the M3 Receptor Affinity of Velufenacin via Radioligand Binding Assay.

-

Astellas Pharma. (2004). Vesicare (Solifenacin Succinate) Prescribing Information.

Sources

- 1. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. US6017927A - Quinuclidine derivatives and medicinal composition thereof - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

Technical Guide: (1R,3S)-Solifenacin Hydrochloride in OAB Research

The following technical guide details the research profile of (1R,3S)-Solifenacin Hydrochloride , with a critical focus on its stereochemical distinction, pharmacological characterization, and experimental utility in Overactive Bladder (OAB) drug development.

Content Type: Technical Whitepaper | Subject: Muscarinic Antagonist Pharmacology Stereochemical Note: This guide addresses the (1R,3S) enantiomer. Researchers must note that the clinically marketed eutomer (active drug, Vesicare®) is (1S,3'R)-Solifenacin . The (1R,3S) form described here is the distomer (optical antipode), primarily utilized in research as a negative control to validate stereoselective binding or as a chiral purity standard.

Executive Summary: The Stereochemical Imperative

Solifenacin is a competitive muscarinic receptor antagonist with high selectivity for the

While the (1S,3'R) enantiomer exhibits nanomolar affinity (

-

Mechanism Validation: Proving that observed physiological effects are receptor-mediated and stereoselective, rather than off-target physicochemical effects.

-

Chiral Impurity Profiling: Quantifying the presence of the distomer in API batches (ICH Q3A/Q6A compliance).

-

Salt Selection: The Hydrochloride (HCl) salt is often preferred in early-stage in vitro screening over the commercial Succinate salt due to higher aqueous solubility and the absence of succinic acid interference in pH-sensitive assays.

Chemical Identity & Mechanism of Action[1][2]

Chemical Structure & Properties

-

IUPAC Name: (1R)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid, (3S)-1-azabicyclo[2.2.2]oct-3-yl ester, hydrochloride.[2]

-

Molecular Formula:

-

Key Structural Motifs:

-

Tetrahydroisoquinoline (THIQ) Ring: Provides hydrophobic interaction with the receptor pocket.

-

Quinuclidine Ring: The protonated tertiary amine acts as the anchor for the muscarinic receptor's anionic site.

-

-

Stereocenters: C1 (THIQ ring) and C3 (Quinuclidine ring).

Muscarinic Signaling Pathway ( Blockade)

The therapeutic rationale involves blocking the

Figure 1: Mechanism of Action. Solifenacin competes with Acetylcholine for the M3 receptor, preventing the Gq-mediated calcium cascade that drives bladder contraction.

Pharmacological Profile (Comparative)

To validate the (1R,3S) enantiomer, researchers must compare its binding kinetics against the active (1S,3'R) form. The following data represents the standard "Eutomer vs. Distomer" profile expected in a validation study.

Table 1: Receptor Affinity Profile (Human Recombinant Receptors)

Note: Values are representative of standard Solifenacin (Eutomer) vs. expected Distomer trends.

| Receptor Subtype | (1S,3'R)-Solifenacin ( | (1R,3S)-Solifenacin ( | Physiological Role |

| 12 | > 1,000 | Detrusor contraction (Primary Target) | |

| 26 | > 1,000 | Cognitive function | |

| 170 | > 5,000 | Heart rate modulation | |

| > 30 | > 1,000 | CNS / Dopamine regulation |

Interpretation: The high selectivity of the eutomer (Low

Experimental Protocols

In Vitro: Radioligand Binding Assay

Objective: Determine the affinity (

Reagents:

-

Radioligand:

(N-methylscopolamine) or -

Receptor Source: CHO-K1 cells stably expressing human

receptors. -

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Membrane Prep: Homogenize CHO-hM3 cells; centrifuge at 40,000 x g. Resuspend pellet in Tris-HCl.

-

Incubation:

-

Total Binding: Membrane +

(0.2 nM). -

Non-Specific Binding (NSB): Add Atropine (1

M). -

Experimental: Add (1R,3S)-Solifenacin HCl (Concentration range:

M to

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and derive

In Vivo: Conscious Cystometry in Rats

Objective: Assess the functional effect of the compound on bladder voiding parameters. (1R,3S) should show minimal effect compared to the active drug.

Animal Model: Female Sprague-Dawley rats (200-250g).

Surgical Preparation:

-

Anesthetize (Isoflurane).

-

Insert a polyethylene catheter (PE-50) into the bladder dome via midline incision.[6]

-

Tunnel the catheter subcutaneously to the neck/scruff.

-

Allow 3 days recovery.

Experimental Workflow (DOT Diagram):

Figure 2: Conscious Cystometry Workflow. This protocol ensures physiological relevance by avoiding anesthesia-induced bladder depression during the measurement phase.

Data Interpretation:

-

Active Control (1S,3'R): Increases micturition interval (bladder capacity) and decreases voiding pressure.

-

Test Article (1R,3S): Should exhibit no significant change in micturition interval at therapeutic doses (e.g., 0.1 - 1.0 mg/kg), confirming stereoselectivity in vivo.

Chiral Separation & Quality Control

Since the (1R,3S) form is often an impurity, separating it from the active drug is vital.

-

Column: Lux® Amylose-1 (Phenomenex) or Chiralpak AD-H.

-

Mobile Phase: Acetonitrile:Diethylamine (100:0.1) or Hexane:IPA:DEA.

-

Detection: UV at 220 nm.

-

Resolution (

): A resolution > 1.5 is required between the (1R,3S) and (1S,3'R) peaks for valid quantification.

References

-

Receptor Selectivity Profile

-

Mechanism of Action & Binding

-

Chiral Separation Methodology

-

Phenomenex Application Note.[10] Separation of Solifenacin Succinate Stereoisomers per USP Monograph using Lux® 5 µm Amylose-1 Column.

-

-

Cystometry Protocols

- Andersson, K. E., & Soler, R. (2011). Animal models of the lower urinary tract. British Journal of Pharmacology.

-

Chemical Structure & Identifiers

Sources

- 1. mdpi.com [mdpi.com]

- 2. GSRS [precision.fda.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin in the bladder and submandibular gland of muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phenomenex.com [phenomenex.com]

- 11. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Rationale for a Selective M3 Antagonist in Overactive Bladder

An In-Depth Technical Guide to the Early Efficacy Studies of (1R,3S)-Solifenacin Hydrochloride

Overactive Bladder (OAB) is a symptom complex defined by urinary urgency, usually accompanied by frequency and nocturia, with or without urge urinary incontinence, in the absence of urinary tract infection or other obvious pathology. The underlying pathophysiology often involves involuntary contractions of the detrusor muscle during the bladder filling phase, a condition known as detrusor overactivity.

The primary neurotransmitter controlling detrusor muscle contraction is acetylcholine (ACh), which acts on muscarinic receptors. While five subtypes of muscarinic receptors (M1-M5) exist, the M2 and M3 subtypes predominate in the human bladder. Although M2 receptors are more numerous, the M3 subtype is primarily responsible for mediating the direct contraction of the detrusor smooth muscle.[1] This understanding formed the scientific rationale for developing muscarinic receptor antagonists as a cornerstone of OAB therapy.

Early antimuscarinic agents, such as oxybutynin, were non-selective, leading to a high incidence of adverse effects like dry mouth, constipation, and blurred vision, due to the blockade of muscarinic receptors in other tissues (e.g., salivary glands, gastrointestinal tract). This limitation spurred the development of novel antagonists with greater selectivity for the M3 receptor, aiming to maximize efficacy on the bladder while minimizing systemic side effects. (1R,3S)-Solifenacin Hydrochloride emerged from this targeted drug discovery effort as a competitive muscarinic antagonist with a promising profile of high affinity and specificity for the M3 receptor subtype.[1][2] This guide provides a detailed examination of the foundational preclinical and clinical studies that established its initial efficacy.

Part 1: Preclinical Efficacy and Bladder Selectivity

The preclinical evaluation of solifenacin was designed to rigorously test the hypothesis that its M3-selective profile would translate into functional bladder selectivity. This involved a multi-tiered approach, from molecular interactions in vitro to functional outcomes in vivo.

In Vitro Characterization: Establishing M3 Receptor Affinity and Selectivity

The initial demonstration of solifenacin's potential was established through in vitro assays designed to quantify its binding affinity and functional antagonism at different muscarinic receptor subtypes.

Rationale for Experimental Choice: Radioligand binding assays are a standard, high-throughput method to determine the affinity of a drug for its receptor. By using cell lines recombinantly expressing single human muscarinic receptor subtypes, the selectivity of a compound can be precisely determined. Functional assays, such as measuring carbachol-induced calcium mobilization, provide a downstream confirmation of the antagonist's inhibitory potency in a cellular context that mimics physiological signaling.

Key Findings:

-

Receptor Binding: In vitro radioligand binding studies using human recombinant muscarinic receptor subtypes confirmed that solifenacin exhibits a high affinity and specificity for the M3 receptor relative to the M1 and M2 subtypes.[1][2]

-

Functional Selectivity: In studies using cells isolated from Cynomolgus monkeys, solifenacin potently inhibited carbachol-induced Ca2+ mobilization in both bladder smooth muscle and submandibular gland cells.[3] Crucially, the bladder-selectivity index (Ki ratio of submandibular gland to bladder) for solifenacin was found to be 2.1, which was significantly higher than that for oxybutynin (0.51), tolterodine (0.65), and darifenacin (0.46).[3] This finding was a strong early indicator that solifenacin might offer a therapeutic advantage by reducing the incidence of dry mouth.[3]

Table 1: Comparative In Vitro Receptor Binding Affinities (pKi) of Antimuscarinic Agents

| Compound | Bladder Smooth Muscle Cells (M3) | Submandibular Gland Cells (M3) | Bladder Selectivity Index (Ki Ratio: Gland/Bladder) |

|---|---|---|---|

| Solifenacin | 8.5 | 8.2 | 2.1 |

| Oxybutynin | 8.7 | 9.0 | 0.51 |

| Tolterodine | 8.5 | 8.7 | 0.65 |

| Darifenacin | 8.4 | 8.8 | 0.46 |

Source: Adapted from Kobayashi et al., 2004.[3]

Experimental Protocol: In Vitro Ca2+ Mobilization Assay

-

Cell Preparation: Isolate bladder smooth muscle cells and submandibular gland cells from a relevant species (e.g., Cynomolgus monkey).

-

Dye Loading: Load the isolated cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a physiological buffer containing the dye.

-

Antagonist Incubation: Aliquot the dye-loaded cells into a multi-well plate. Add varying concentrations of the test antagonist (solifenacin, oxybutynin, etc.) to the wells and incubate for a predetermined period to allow for receptor binding.

-

Agonist Stimulation: Place the plate in a fluorescence spectrophotometer. Initiate fluorescence reading and then inject a fixed concentration of a muscarinic agonist (e.g., carbachol) into each well to stimulate M3 receptors.

-

Data Acquisition: Continuously record the change in intracellular calcium concentration ([Ca2+]i) as a function of the fluorescence ratio.

-

Analysis: Plot the peak [Ca2+]i response against the concentration of the antagonist. Use this concentration-response curve to calculate the inhibitory constant (pKi value) for each compound in each tissue type.

In Vivo Validation: Demonstrating Functional Efficacy in Animal Models

The promising in vitro selectivity of solifenacin required validation in living organisms to ensure that pharmacokinetic and metabolic factors did not negatively alter its profile.

Rationale for Experimental Choice: Anesthetized rat models are frequently used to assess the functional effects of drugs on the urinary bladder. By measuring carbachol- or electrical stimulation-induced bladder contractions (a proxy for detrusor overactivity) and pilocarpine-induced salivation (a proxy for the dry mouth side effect), the functional selectivity of an antimuscarinic agent can be quantified in vivo. The water avoidance stress (WAS) model in mice is also used to induce an overactive voiding phenotype, which is useful for testing the efficacy of drugs in managing stress-induced bladder dysfunction.[4][5]

Key Findings:

-

Bladder vs. Salivary Gland Selectivity: In vivo studies in anesthetized rats demonstrated that solifenacin was 4 to 7 times more potent in inhibiting bladder contractions than in inhibiting salivation.[2] In contrast, oxybutynin showed little to no bladder selectivity in the same model.[2] These animal studies provided crucial evidence that solifenacin's selectivity for the bladder over salivary glands was greater than that of older antimuscarinics like oxybutynin and tolterodine.[6][7]

-

Efficacy in Stress-Induced OAB Model: In a mouse model of psychological stress-induced urinary frequency, solifenacin treatment significantly decreased voiding frequency compared to stressed animals receiving a placebo, returning voiding behavior to a level similar to that of unstressed control animals.[4][5]

Experimental Workflow: In Vivo Rat Cystometry and Sialometry

Caption: Workflow for assessing solifenacin's in vivo bladder selectivity.

Part 2: Early Clinical Efficacy in OAB Patients

Following the robust preclinical evidence, the clinical development program for solifenacin aimed to establish its efficacy and safety in patients with OAB. Early phase II and pivotal phase III trials were designed to determine the optimal dose and confirm its superiority over placebo.

Phase II Dose-Finding Studies

The initial foray into clinical efficacy involved randomized, controlled trials to identify the most effective and well-tolerated doses for further investigation.

Rationale for Experimental Choice: A dose-finding study is a critical step to characterize the dose-response relationship of a new drug. Including both a placebo arm and an active comparator (like tolterodine, a standard treatment at the time) allows for a robust assessment of both absolute and relative efficacy. The primary outcome is typically a key symptom of the disease, such as the change in the number of voids per 24 hours.[6]

Key Findings: A key Phase II trial was a randomized, single-blind, placebo- and tolterodine-controlled study.[6] The results showed that solifenacin at doses of 5 mg and 10 mg provided a significant reduction in the mean number of voids per 24 hours compared to placebo.[6] While a 2.5 mg dose was also tested, it was not found to be statistically superior to placebo, helping to establish 5 mg as the appropriate starting dose.[6]

Pivotal Phase III Trials: Confirming Efficacy

Several large-scale, randomized, double-blind, multicenter Phase III clinical trials were conducted to definitively establish the efficacy of solifenacin 5 mg and 10 mg once daily.[7][8][9]

Rationale for Experimental Choice: Large, 12-week, randomized, double-blind, placebo-controlled trials are the gold standard for regulatory approval. The 12-week duration is considered sufficient to observe a stable treatment effect. The primary endpoint is typically a clinically meaningful measure of OAB severity, such as the change from baseline in the mean number of micturitions per 24 hours.[6][9] Secondary endpoints are chosen to capture the full spectrum of OAB symptoms, including urgency, incontinence, and nocturia, as well as patient-reported outcomes like quality of life.[7]

Key Findings:

-

Superiority to Placebo: Across multiple Phase III trials, both solifenacin 5 mg and 10 mg once daily demonstrated statistically significant improvements in the primary endpoint—mean change from baseline in micturitions per 24 hours—compared to placebo.[9][10]

-

Broad Symptom Improvement: Significant improvements were also consistently observed across key secondary endpoints. Solifenacin was superior to placebo in reducing episodes of urgency, severe urgency, incontinence, and nocturia.[7][9][10]

-

Increased Bladder Capacity: Patients treated with solifenacin showed a significant increase in the mean volume voided per micturition, indicating an improvement in functional bladder capacity.[6][9]

-

Continence Rates: A pooled analysis of Phase III data revealed that among patients who were incontinent at baseline, a significantly greater proportion achieved continence after 12 weeks of treatment with solifenacin compared to placebo.[8][11]

Clinical Trial Design: Typical Phase III Solifenacin Study

Caption: Design of a typical 12-week Phase III trial for solifenacin.

Table 2: Summary of Efficacy Results from a Pivotal Phase III Trial (Solifenacin 10 mg vs. Placebo)

| Efficacy Endpoint | Placebo (n=332) | Solifenacin 10 mg (n=340) | p-value |

|---|---|---|---|

| Mean Change in Micturitions/24h | -1.5 | -3.0 | < 0.001 |

| Mean Change in Urgency Episodes/24h | -2.1 | -4.1 | < 0.001 |

| Mean Change in Incontinence Episodes/24h | -1.1 | -2.0 | < 0.001 |

| Mean Change in Volume Voided (mL) | +2.7 | +47.2 | < 0.001 |

| Patients Achieving Continence | 33.8% | 52.9% | < 0.001 |

Source: Adapted from Chapple et al., 2005.[9]

Urodynamic Confirmation of Mechanism

To objectively confirm that the symptomatic improvements seen in clinical trials were due to solifenacin's intended effect on bladder function, urodynamic studies were conducted.

Rationale for Experimental Choice: Urodynamic studies, specifically filling cystometry, provide direct physiological measurements of bladder function. They can quantify parameters such as bladder capacity, the presence and frequency of involuntary detrusor contractions (detrusor overactivity), and bladder compliance. Observing changes in these parameters after drug administration provides mechanistic proof of the drug's effect on the bladder.

Key Findings:

-

Increased Bladder Capacity: In studies of female OAB patients, 12 weeks of treatment with 5 mg solifenacin resulted in significantly increased bladder capacities at the first sensation of filling, first desire to void, and strong desire to void.[12]

-

Reduction in Detrusor Overactivity: Solifenacin treatment was shown to inhibit involuntary detrusor contractions.[13] In one study, detrusor overactivity disappeared completely in a subset of patients, and for those with persistent overactivity, the bladder capacity at which it occurred was significantly increased.[12] These findings provide objective evidence that solifenacin improves bladder storage by relaxing the detrusor muscle.[13]

Synthesis: Mechanism of Action

The collective evidence from early preclinical and clinical studies converges to support a clear mechanism of action for solifenacin. Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on the detrusor smooth muscle, triggering a signaling cascade that leads to muscle contraction. Solifenacin acts as a competitive antagonist at these M3 receptors, blocking the action of acetylcholine and thereby relaxing the detrusor muscle. This leads to an increase in bladder capacity and a reduction in the involuntary contractions that cause the symptoms of OAB.

Signaling Pathway of Solifenacin's Action

Caption: Solifenacin competitively antagonizes ACh at the M3 receptor.

Conclusion

The early efficacy studies of (1R,3S)-Solifenacin Hydrochloride provided a compelling and cohesive body of evidence supporting its use in the treatment of overactive bladder. The development program successfully translated a rational drug design—targeting the M3 receptor for bladder selectivity—into a clinically proven therapeutic. In vitro studies established its high affinity and selectivity for the M3 receptor. Subsequent in vivo animal models confirmed this selectivity translated into a functional preference for the bladder over salivary glands. Finally, a series of well-designed Phase II and III clinical trials, supported by mechanistic urodynamic studies, demonstrated that solifenacin produces statistically significant and clinically meaningful improvements in the core symptoms of OAB, establishing it as an effective and foundational therapy for this condition.

References

-

Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. International Neurourology Journal. [Link]

-

A review of solifenacin in the treatment of urinary incontinence. Therapeutics and Clinical Risk Management. [Link]

-

Mirabegron and solifenacin are equally effective at reducing voiding dysfunction caused by psychological stress in female mice. YouTube. [Link]

-

Solifenacin in overactive bladder syndrome. Drugs. [Link]

-

Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice. British Journal of Pharmacology. [Link]

-

Comparison of in vitro selectivity profiles of solifenacin succinate (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells. Life Sciences. [Link]

-

The efficacy and safety of solifenacin in patients with overactive bladder syndrome. Collegium Antropologicum. [Link]

-

Mirabegron and solifenacin are effective for the management of the increased urinary frequency induced by psychological stress in female mice. ResearchGate. [Link]

-

An urodynamic study of solifenacin in female and male patients with symptomatic overactive bladder. SciSpace. [Link]

-

The Efficacy and Safety of Solifenacin in Patients with Overactive Bladder Syndrome. ResearchGate. [Link]

-

Comparison of muscarinic receptor selectivity of solifenacin and oxybutynin in the bladder and submandibular gland of muscarinic receptor knockout mice. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Urodynamic effects of solifenacin in untreated female patients with symptomatic overactive bladder. International Journal of Urology. [Link]

-

Efficacy of solifenacin in patients with severe symptoms of overactive bladder: a pooled analysis. BJU International. [Link]

-

Clinical pharmacokinetics and pharmacodynamics of solifenacin. Clinical Pharmacokinetics. [Link]

-

Comparisons of urodynamic effects, therapeutic efficacy and safety of solifenacin versus tolterodine for female overactive bladder syndrome. Journal of Obstetrics and Gynaecology Research. [Link]

-

Efficacy and safety of solifenacin succinate 10 mg once Daily: A multicenter, phase III, randomized, double-blind, placebo-controlled, parallel-group trial in patients with overactive bladder. Clinical Therapeutics. [Link]

-

Solifenacin at 3 years: a review of efficacy and safety. Postgraduate Medicine. [Link]

Sources

- 1. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. :: International Neurourology Journal [einj.org]

- 3. Comparison of in vitro selectivity profiles of solifenacin succinate (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. A review of solifenacin in the treatment of urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solifenacin in overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of solifenacin in patients with severe symptoms of overactive bladder: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of solifenacin succinate 10 mg once Daily: A multicenter, phase III, randomized, double-blind, placebo-controlled, parallel-group trial in patients with overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The efficacy and safety of solifenacin in patients with overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solifenacin at 3 years: a review of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urodynamic effects of solifenacin in untreated female patients with symptomatic overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

(1R,3S)-Solifenacin Hydrochloride enantioselective synthesis

An In-depth Technical Guide to the Enantioselective Synthesis of (1R,3S)-Solifenacin Hydrochloride

Authored by a Senior Application Scientist

Abstract

Solifenacin, a competitive muscarinic M3 receptor antagonist, is a cornerstone therapy for overactive bladder (OAB).[1] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the (1S, 3'R) enantiomer (corresponding to the base of (1R,3S)-Solifenacin salts) exhibiting the desired pharmacological activity. This guide provides a comprehensive technical overview of the robust and scalable enantioselective synthetic strategies employed in the production of Solifenacin. We will dissect the synthesis of the two key chiral building blocks—(R)-quinuclidin-3-ol and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline—and their subsequent coupling. The narrative emphasizes the causality behind methodological choices, from asymmetric catalysis to biocatalytic transformations, offering field-proven insights for researchers and drug development professionals.

The Strategic Imperative of Chirality in Solifenacin Synthesis

The molecular architecture of Solifenacin features two stereocenters. The precise three-dimensional arrangement is critical for its selective binding to the M3 receptor, minimizing off-target effects and maximizing therapeutic outcomes. Consequently, the core challenge in its synthesis is the efficient and highly selective construction of these chiral centers. Modern synthetic approaches have largely moved away from classical resolution of the final racemic product, focusing instead on the early introduction of chirality through two primary strategies:

-

Asymmetric Synthesis of Key Intermediates: The preferred industrial route involves the independent, highly enantioselective synthesis of the two key fragments, which are then joined in a convergent synthesis.

-

Diastereomeric Resolution: An alternative strategy involves coupling one enantiopure intermediate with a racemic partner, creating a mixture of diastereomers that can be separated more readily than enantiomers.[2][3]

This guide will focus primarily on the first, more elegant and efficient strategy, which hinges on mastering the synthesis of the two chiral synthons.

Synthesis of the Core Chiral Intermediates

The foundation of an effective Solifenacin synthesis lies in the production of its two key intermediates in high enantiomeric purity.

(R)-(-)-3-Quinuclidinol: The Bicyclic Alcohol

(R)-(-)-3-Quinuclidinol is a pivotal chiral building block whose rigid bicyclic structure is essential for the drug's activity.[4] Two dominant strategies are employed for its industrial-scale production: asymmetric reduction of the prochiral ketone and classical resolution.

This is the more direct and modern approach, avoiding the loss of 50% of the material inherent in classical resolution.

-

Biocatalytic Asymmetric Reduction: This method has gained significant traction due to its exceptional selectivity, mild reaction conditions, and environmental friendliness.[5] It utilizes ketoreductase (KRED) enzymes, often expressed in engineered microorganisms like E. coli or found in strains such as Nocardia or Rhodococcus erythropolis, to reduce 3-quinuclidinone to (R)-3-quinuclidinol with very high enantiomeric excess (ee).[6][7] The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the hydride transfer from a cofactor (e.g., NADPH), which is regenerated in situ using a sacrificial substrate like glucose or isopropanol.

-

Chemical Asymmetric Hydrogenation: A well-established chemical alternative is the Noyori-type asymmetric transfer hydrogenation.[8] This involves using a chiral ruthenium catalyst, such as one complexed with a BINAP ligand and a chiral diamine, to stereoselectively hydrogenate 3-quinuclidinone.[5][8]

Caption: Biocatalytic asymmetric reduction workflow.

-

Cell Culture & Preparation: Culture Nocardia sp. WY1202 cells in an appropriate growth medium. Harvest the resting cells (e.g., 8 g wet weight) by centrifugation.

-

Reaction Setup: Suspend the cells in a phosphate buffer (100 mM, pH 8.0, 100 mL). Add 3-quinuclidinone hydrochloride (1.6 g, 9.9 mmol) and glucose (2.7 g) as the co-substrate for cofactor regeneration.

-

Incubation: Incubate the mixture at 30°C with agitation (e.g., 200 rpm) for 48 hours. Monitor the reaction progress by GC or HPLC.

-

Work-up: After the reaction, centrifuge to remove the cells. Basify the supernatant with K₂CO₃ to a pH of ~12.

-

Extraction & Isolation: Evaporate the aqueous solution under vacuum. Extract the residue with dichloromethane (CH₂Cl₂). The combined organic layers are dried and concentrated to yield the crude product.

-

Purification: Purify the crude product by recrystallization from acetone to yield (R)-3-quinuclidinol as a white powder.

This classical approach involves synthesizing the racemic alcohol first, followed by separation.

-

Racemic Synthesis: 3-Quinuclidinone is reduced using an achiral reducing agent like sodium borohydride (NaBH₄) in water or methanol to produce (±)-3-quinuclidinol.[4]

-

Resolution: The racemate is then treated with a chiral resolving agent, such as D-(+)-dibenzoyltartaric acid, in a suitable solvent mixture (e.g., propanol/acetone).[5] One diastereomeric salt preferentially crystallizes and is separated by filtration. Liberation of the free base from the salt yields the desired (R)-enantiomer.

| Method | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Key Advantages |

| Biocatalytic Reduction | KRED enzyme, Glucose | ~93%[7] | >99%[7] | High selectivity, mild conditions, green |

| Asymmetric Hydrogenation | Ru-BINAP catalyst | High | High | Good for large scale, high turnover |

| Classical Resolution | NaBH₄, D-(+)-DBTA | ~20% (for R-isomer)[5] | >98%[5] | Established technology |

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ)

This intermediate provides the second stereocenter of Solifenacin. Its synthesis is typically achieved via asymmetric hydrogenation of a dihydroisoquinoline precursor.

-

Precursor Synthesis: The synthesis begins with the preparation of the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline, often via a Bischler-Napieralski reaction followed by reduction.[9] An alternative precursor is 1-phenyl-3,4-dihydroisoquinoline.

-

Asymmetric Hydrogenation: The key step involves the enantioselective hydrogenation of the C=N bond of 1-phenyl-3,4-dihydroisoquinoline. This is effectively catalyzed by chiral ruthenium complexes, such as those derived from the BIMAH ligand system, in the presence of hydrogen gas and a base.[10] This method directly establishes the desired (S)-stereocenter with high fidelity. A chemoenzymatic deracemization using monoamine oxidase (MAO-N) has also been reported as a viable strategy.[11]

-

Reactor Setup: In a high-pressure autoclave under an argon atmosphere, dissolve 1-phenyl-3,4-dihydroisoquinoline (100g) in ethanol (1L).

-

Catalyst Addition: Add the chiral catalyst (e.g., (S)-diopRuCl₂(R)-Me-BIMAH) and a base (e.g., potassium tert-butoxide).

-

Hydrogenation: Purge the reactor with hydrogen gas and then pressurize to the desired pressure. Stir the reaction mixture at a controlled temperature until hydrogen uptake ceases.

-

Work-up and Isolation: Release the pressure and filter off the catalyst. Concentrate the filtrate under reduced pressure. The residue is then subjected to an appropriate work-up, which may include extraction and crystallization, to isolate the pure (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Convergent Synthesis: Coupling the Chiral Fragments

With both enantiopure intermediates in hand, the final step is to form the crucial carbamate linkage. This is a convergent synthesis, where the two complex fragments are joined late in the sequence, maximizing overall efficiency. The primary challenge is to activate one of the coupling partners without causing racemization or side reactions.

Caption: Convergent synthesis pathway for Solifenacin HCl.

Method A: Activation of (R)-Quinuclidin-3-ol

A highly effective and common industrial method involves activating the alcohol with N,N'-Carbonyldiimidazole (CDI). This forms a reactive imidazole-1-carboxylate intermediate in situ.

-

Activation: In a suitable solvent like dichloromethane at 0°C, suspend (R)-(-)-quinuclidin-3-ol (127.2 g). Add N,N'-carbonyldiimidazole (194.6 g) and stir the reaction under an inert atmosphere for 3 hours. This forms the (R)-imidazole-1-carboxylic acid-1-azabicyclo[2.2.2]octyl ester intermediate.

-

Coupling: Cool the resulting solution to -10°C. Add (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (148.9 g) and stir for 2 hours.

-

Work-up: Allow the reaction to warm to room temperature. Quench with water and extract the product into an organic solvent like tert-butyl methyl ether.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude Solifenacin base.

Method B: Activation of (S)-THIQ

An alternative route involves activating the secondary amine of the tetrahydroisoquinoline. This is often done by reacting it with phosgene, diphosgene, or a chloroformate like ethyl chloroformate to form a reactive carbamoyl chloride or carbamate.[3][12] This intermediate is then reacted with (R)-quinuclidin-3-ol in the presence of a strong base, such as sodium hydride, to facilitate the transesterification and formation of Solifenacin.[12]

Final Salt Formation

The final step is the formation of the desired pharmaceutically acceptable salt. While the succinate salt is the marketed form (Vesicare®), the hydrochloride salt can be readily prepared.[13]

Protocol: Preparation of Solifenacin Hydrochloride[16]

-

Dissolution: Dissolve the purified Solifenacin base (15 g) in ethanol (165 mL).

-

Acidification: To the stirred solution, add a 4N solution of hydrochloric acid in ethyl acetate (11.75 mL).

-

Isolation: Distill the solvent to dryness. Add a non-polar solvent like diethyl ether to the residue and stir to induce precipitation.

-

Filtration and Drying: Filter the separated solid, wash with diethyl ether, and dry under vacuum to yield Solifenacin Hydrochloride.

Conclusion

The enantioselective synthesis of (1R,3S)-Solifenacin Hydrochloride is a testament to the power of modern asymmetric synthesis. The industrial viability of this drug relies on highly optimized, stereoselective routes that prioritize the early and efficient introduction of chirality. While both classical resolution and asymmetric catalysis are valid approaches, the use of biocatalytic reduction for (R)-quinuclidin-3-ol and catalytic asymmetric hydrogenation for (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline represent the state-of-the-art. These methods provide the chiral intermediates with exceptional purity and yield, paving the way for a highly efficient convergent coupling to form the final active pharmaceutical ingredient. This guide has outlined the core principles and practical methodologies that underpin the successful synthesis of this critical therapeutic agent.

References

-

A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (n.d.). Organic Chemistry: An Indian Journal. [Link]

- (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method. (n.d.).

- Process for the synthesis of solifenacin. (2008).

-

Gotor-Fernández, V., & Gotor, V. (2016). Enzymatic strategies for asymmetric synthesis. PMC. [Link]

-

Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. (2023). PMC. [Link]

- Process for the preparation of solifenacin succinate. (2014).

-

Solifenacin. (n.d.). DRUGS FORUM. [Link]

- Synthesis of solifenacin monosuccinate. (2011).

- Solifenacin succinate new preparation method. (n.d.).

- Process for preparing solifenacin and its salts. (2008).

- Preparation method of (R) -and (S) -3-quinuclidinol. (2022).

- Process for the preparation of solifenacin and solifenacin succinate. (2011).

- The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. (2010).

- Synthesis process of solifenacin succinate. (n.d.).

-

Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. (2023). MDPI. [Link]

-

Chemistry Review(s). (2004). accessdata.fda.gov. [Link]

Sources

- 1. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination [mdpi.com]

- 2. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8772491B2 - Process for the preparation of solifenacin succinate - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]

- 10. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 11. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Troubleshooting & Optimization

Chiral HPLC Separation of (1R,3S)-Solifenacin Diastereomers: A Technical Support Guide

Welcome to the technical support center for the chiral HPLC separation of (1R,3S)-Solifenacin diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific and critical analytical challenge. As solifenacin is a chiral drug, with the (1R,3S)-isomer being the active pharmaceutical ingredient, achieving robust and reliable separation of its diastereomers is paramount for ensuring drug quality and safety.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common type of chiral stationary phase (CSP) for separating solifenacin diastereomers?

A1: Polysaccharide-based chiral stationary phases are the most widely used and successful for this application. Specifically, amylose-based columns, such as those with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have demonstrated excellent enantioselectivity for solifenacin and its stereoisomers.[3][4][5] Columns like the Lux Amylose-1 and Chiralpak AD-H are frequently cited in established methods.[3][4][6][7]

Q2: What is a typical mobile phase for this separation?

A2: A normal-phase mobile phase is generally employed. A common composition consists of a mixture of n-hexane, ethanol, and a basic additive like diethylamine (DEA).[3][4][5] The basic additive is crucial for improving peak shape and reducing tailing of the basic solifenacin molecule by minimizing interactions with acidic sites on the silica support.

Q3: Why is a basic modifier like diethylamine (DEA) often added to the mobile phase?

A3: Solifenacin is a basic compound. Without a basic modifier, it can interact with residual acidic silanol groups on the silica surface of the HPLC column, leading to peak tailing and poor chromatographic performance.[8] The addition of a small amount of a basic modifier like DEA competes for these active sites, resulting in more symmetrical peaks and improved resolution.

Q4: Can temperature be used to optimize the separation?

A4: Yes, temperature is a critical parameter for optimizing chiral separations. While the USP monograph for solifenacin succinate suggests an ambient running temperature, adjusting the temperature can significantly impact selectivity and resolution.[1] For instance, a lower temperature of 15 °C has been used to improve peak shape.[1] It is important to note that temperature changes can sometimes lead to a reversal in elution order.[9]

Q5: What detection wavelength is typically used for solifenacin?

A5: Solifenacin can be detected using a UV detector at a wavelength of approximately 220 nm.[3][4][5][10][11]

Troubleshooting Guide

Navigating the challenges of chiral separations requires a systematic approach. The following guide addresses common issues encountered during the HPLC separation of solifenacin diastereomers.

Troubleshooting Workflow

Sources

- 1. phenomenex.com [phenomenex.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. colab.ws [colab.ws]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Separation of Solifenacin Stereoisomers Using LUX | Phenomenex [phenomenex.com]

- 8. hplc.eu [hplc.eu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: (1R,3S)-Solifenacin Recovery Optimization

The following technical guide is designed as a specialized support resource for researchers encountering low recovery issues with (1R,3S)-Solifenacin . This response adopts the persona of a Senior Application Scientist, focusing on mechanistic causes, validated solutions, and field-proven optimization strategies.

Topic: Troubleshooting Low Recovery in Biological Matrices (Plasma/Urine) Analyte: (1R,3S)-Solifenacin (Enantiomer of the active pharmaceutical ingredient) Chemical Class: Quinuclidine derivative (Tertiary Amine, Basic, Lipophilic)

Diagnostic Workflow

Before altering your method, use this logic flow to pinpoint the source of the loss. "Low recovery" is often a misnomer for three distinct phenomena: Adsorption , Inefficient Extraction , or Signal Suppression .

Figure 1: Decision tree for isolating the root cause of Solifenacin loss. Blue nodes represent diagnostic steps; Red nodes indicate critical failure points.

Technical Q&A: Troubleshooting & Mechanisms

Category A: Non-Specific Binding (The "Invisible" Loss)

Q1: I am spiking Solifenacin into plasma and immediately seeing low recovery (<60%) before extraction even begins. Why? Diagnosis: Adsorption to Plasticware. Mechanism: Solifenacin contains a quinuclidine ring (tertiary amine) and a lipophilic tetrahydroisoquinoline moiety.[1] At physiological or neutral pH, it is positively charged but highly lipophilic. This amphiphilic nature drives it to adhere strongly to the hydrophobic surfaces of standard polypropylene (PP) tubes and pipette tips. The Fix:

-

Switch Materials: Use glass vials or Low-Binding Polypropylene tubes for all standard preparation and sample storage.[1][2]

-

Modify the Solvent: Never prepare low-concentration stock solutions (<100 ng/mL) in 100% water. Use 50% Methanol or 0.1% Formic Acid in water.[1] The organic solvent or low pH reduces surface binding interaction [1].

Category B: Liquid-Liquid Extraction (LLE) Failures

Q2: I am using MTBE for LLE, but my recovery varies wildly. What is the critical parameter? Diagnosis: Incomplete pH Neutralization. Mechanism: The pKa of the quinuclidine nitrogen in Solifenacin is approximately 9.6 . To extract this base into an organic solvent like MTBE (Methyl tert-butyl ether), you must suppress ionization.[1][2]

-

Rule of Thumb: pH must be pKa + 2 .[1]

-

If you use a weak buffer (e.g., pH 8-9), >50% of the Solifenacin remains ionized (

) and stays in the water layer, leading to massive loss. The Fix: -

Alkalize the sample using 0.1 M Sodium Carbonate (Na2CO3) or 1 M NaOH to reach pH > 11 prior to adding the organic solvent. This ensures 99.9% of the analyte is in the free base form (

) [2].

Category C: Solid Phase Extraction (SPE) Issues

Q3: I switched to Mixed-Mode Cation Exchange (MCX) SPE to clean up the sample, but I'm losing analyte in the wash steps. Diagnosis: Incorrect Wash Solvent Strength or pH. Mechanism: In MCX, Solifenacin binds via two mechanisms: hydrophobic interaction (C18 chains) and ionic interaction (sulfonic acid groups).

-

Loss in Wash: If you wash with high % methanol without acid, you might disrupt the hydrophobic retention while the ionic retention is too weak if the pH drifts.

-

Loss in Elution: If your elution solvent (e.g., Methanol + 5% Ammonia) is not fresh, the ammonia evaporates. Without high pH, the analyte remains ionically bound to the cartridge. The Fix:

-

Load: Acidic pH (pH 3-4) to ensure Solifenacin is positively charged (

). -

Wash: 100% Methanol (removes neutrals; analyte stays via ionic bond).[1]

-

Elute: 5% Ammonium Hydroxide in Methanol (breaks ionic bond). Prepare fresh daily.

Optimized Experimental Protocols

These protocols are designed to maximize recovery by addressing the physicochemical properties of (1R,3S)-Solifenacin.

Protocol A: High-Recovery Liquid-Liquid Extraction (LLE)

Best for: Clean matrices (Plasma) where sensitivity is key.[1][2]

| Step | Action | Critical Technical Note |

| 1. Aliquot | Transfer 200 µL Plasma to a Glass or Low-Bind tube. | STOP: Do not use standard PP tubes here. |

| 2. Spike IS | Add 20 µL Solifenacin-d5 (in 50% MeOH). | IS compensates for matrix effects.[1] |

| 3. Alkalize | Add 50 µL 0.5 M Na2CO3 (pH ~11.5) . Vortex 10s. | CRITICAL: Converts Solifenacin to free base (uncharged). |

| 4. Extract | Add 1.0 mL MTBE (Methyl tert-butyl ether) .[1][2] | MTBE provides high recovery for lipophilic bases.[1] |

| 5. Agitate | Shaker/Vortex for 10 min. Centrifuge 4000g x 5 min. | Ensures phase equilibrium.[1] |

| 6. Transfer | Flash freeze aqueous layer (dry ice/acetone bath) and pour off organic layer.[1] | Prevents contamination from the aqueous phase.[1][3] |

| 7. Dry & Reconstitute | Evaporate under N2 at 40°C. Reconstitute in Mobile Phase . | Reconstitution solvent must match initial HPLC conditions.[1] |

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Dirty matrices (Urine) or when phospholipids cause suppression.[1][2]

| Step | Solvent/Action | Purpose |

| 1. Condition | 1 mL MeOH, then 1 mL Water. | Activates sorbent ligands. |

| 2.[1] Pre-treat Sample | Dilute Plasma 1:1 with 2% Formic Acid .[1] | Acidifies sample (pH ~3) to charge the amine ( |

| 3. Load | Pass sample through cartridge (flow < 1 mL/min). | Analyte binds via Cation Exchange.[1] |

| 4. Wash 1 | 1 mL 2% Formic Acid .[1] | Removes proteins/salts. |

| 5.[1][4] Wash 2 | 1 mL 100% Methanol .[1] | KEY STEP: Removes neutral lipids/matrix.[1] Analyte stays locked by ionic bond.[1] |

| 6. Elute | 2 x 400 µL 5% NH4OH in Methanol . | High pH neutralizes analyte ( |

Quantitative Data Summary: Solvent Efficiency

The following table summarizes extraction efficiency data typically observed during method development for Solifenacin [3, 4].

| Extraction Solvent / Method | pH Condition | Recovery (%) | Matrix Effect (%) | Verdict |

| Protein Precip (MeOH) | Neutral | 85-95% | High Suppression | Good recovery, but poor sensitivity due to matrix.[1][2] |

| LLE (Ethyl Acetate) | pH 7.4 | < 40% | Low | FAIL: pH is too low; analyte stays in water.[1] |

| LLE (MTBE) | pH 11.0 | > 90% | Low | OPTIMAL: Best balance of clean extract and high recovery.[1] |

| LLE (Hexane) | pH 11.0 | 60-70% | Very Low | Solvent too non-polar for Solifenacin.[1][2] |

| SPE (HLB - Reversed Phase) | Neutral | 75-85% | Moderate | Acceptable, but wash steps are limited.[1][2] |

| SPE (MCX - Cation Exch) | Acid Load / Base Elute | > 95% | Very Low | GOLD STANDARD: Removes phospholipids effectively.[1][2] |

References

-

Drug Adsorption to Plastic Containers: Title: Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions.[1][5][6] Source: Journal of Pharmaceutical and Biomedical Analysis.[1] URL:[Link]

-

Solifenacin Physicochemical Properties (PubChem): Title: Solifenacin Succinate (Compound Summary).[1][7][8][9][10][11] Source: National Center for Biotechnology Information (NCBI).[1] URL:[Link][2]

-

LC-MS/MS Method Validation for Solifenacin: Title: Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry.[1][2][7][8] Source: Journal of Chromatography B. URL:[Link]

-

Comparison of Extraction Techniques (SPE vs LLE): Title: A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).[1] Source: Waters Corporation Application Notes.[1] URL:[Link][2][12]

Sources

- 1. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,3'S)-Solifenacin | C23H26N2O2 | CID 6098192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biotage.com [biotage.com]

- 4. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]

- 5. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caod.oriprobe.com [caod.oriprobe.com]

- 8. Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. GSRS [precision.fda.gov]

- 12. chem.ubbcluj.ro [chem.ubbcluj.ro]

Technical Support Center: Method Refinement for (1R,3S)-Solifenacin Hydrochloride Quantification

Welcome to the technical support center for the analytical quantification of (1R,3S)-Solifenacin Hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this chiral compound. As the active pharmaceutical ingredient (API), (1R,3S)-Solifenacin, is a specific stereoisomer, its accurate and precise quantification, separate from its other stereoisomers, is of paramount importance for ensuring product quality, safety, and efficacy.[1]

This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) in a practical, question-and-answer format. It is grounded in established analytical principles and aims to provide not just solutions, but a deeper understanding of the chromatographic process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analytical approach for (1R,3S)-Solifenacin.

Q1: What is the most common analytical technique for quantifying (1R,3S)-Solifenacin and its stereoisomeric impurities?

A1: High-Performance Liquid Chromatography (HPLC) is the predominant technique.[2][3] Specifically, chiral HPLC is required to resolve (1R,3S)-Solifenacin from its enantiomer and diastereomers.[4][5] Normal-phase chromatography utilizing a chiral stationary phase, such as amylose tris(3,5-dimethylphenylcarbamate), is highly effective and is referenced in pharmacopeial methods.[1][4][6][7]

Q2: Why is a chiral separation necessary for Solifenacin?

A2: Solifenacin is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers) and other stereoisomers. The therapeutic activity is specific to the (1R,3S)-stereoisomer.[1] Regulatory agencies require that the specific active isomer is quantified and that its stereoisomeric impurities are controlled within strict limits. A standard reversed-phase HPLC method will not separate these isomers; therefore, a chiral method is mandatory.

Q3: Can I use a reversed-phase (RP-HPLC) method for Solifenacin analysis?

A3: You can use RP-HPLC for achiral analysis, such as determining the total amount of Solifenacin and its related substances (non-stereoisomeric impurities) or for dissolution testing.[8][9][10][11][12][13] Several validated RP-HPLC methods using C8 or C18 columns have been published for this purpose.[8][9][10][11][12] However, for stereospecific quantification and impurity profiling, a chiral method is essential.

Q4: What are the critical parameters in developing a robust chiral HPLC method for Solifenacin?

A4: The most critical parameters are:

-

Chiral Stationary Phase (CSP): The choice of chiral column is paramount. Polysaccharide-based columns, like those with amylose or cellulose derivatives, are proven to be effective.[4][6][7]

-

Mobile Phase Composition: In normal-phase chromatography, the ratio of the non-polar solvent (e.g., n-hexane, n-heptane) to the polar modifier (e.g., ethanol, isopropanol) and the basic additive (e.g., diethylamine) is crucial for achieving resolution.[1][4][5]

-